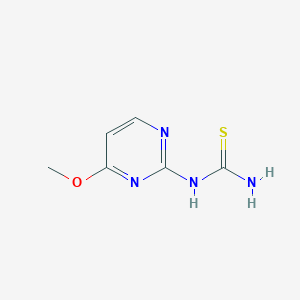

(4-Methoxypyrimidin-2-yl)thiourea

Description

Properties

Molecular Formula |

C6H8N4OS |

|---|---|

Molecular Weight |

184.22 g/mol |

IUPAC Name |

(4-methoxypyrimidin-2-yl)thiourea |

InChI |

InChI=1S/C6H8N4OS/c1-11-4-2-3-8-6(9-4)10-5(7)12/h2-3H,1H3,(H3,7,8,9,10,12) |

InChI Key |

YSRCIWLLOYECHX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC=C1)NC(=S)N |

Origin of Product |

United States |

Preparation Methods

Reaction of 4-Methoxypyrimidin-2-amine with Thiocyanate Salts

A common and efficient route involves the reaction of 4-methoxypyrimidin-2-amine with potassium thiocyanate or ammonium thiocyanate in the presence of a halogenating agent such as thionyl chloride or bromine to generate the corresponding isothiocyanate intermediate, which subsequently reacts with the amine to form the thiourea derivative.

-

- Activation of Thiocyanate: Potassium thiocyanate is dried under vacuum and reacted with thionyl chloride to form an intermediate isothiocyanate.

- Nucleophilic Substitution: The 4-methoxypyrimidin-2-amine is added to the isothiocyanate solution in dry acetonitrile, often with tetrabutyl ammonium bromide as a phase transfer catalyst.

- Reaction Conditions: The mixture is stirred at room temperature or refluxed for 1–3 hours.

- Isolation: After solvent removal, the crude product is purified by recrystallization from ethanol/water or by silica gel chromatography.

-

- Yields typically range from 70% to 85%.

- Characterization by IR shows characteristic C=S stretching bands around 1240–1290 cm⁻¹.

- ^1H NMR spectra exhibit signals for the methoxy group and pyrimidine protons, as well as NH protons in the thiourea bridge appearing as singlets between 11–13 ppm.

This method is adapted from procedures used for related pyrimidinyl thioureas, as reported in pesticide science literature, where similar 4,6-disubstituted pyrimidines were converted to thioureas using isothiocyanate intermediates in acetonitrile with catalytic tetrabutyl ammonium bromide.

Direct Condensation of 4-Methoxypyrimidin-2-amine with Thiourea

An alternative and straightforward method is the direct condensation of 4-methoxypyrimidin-2-amine with thiourea under reflux conditions in ethanol or other polar solvents.

-

- The amine and thiourea are combined in ethanol.

- The mixture is heated at reflux (approximately 78 °C) for 3–6 hours.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the mixture is cooled, and the precipitated product is filtered and washed.

-

- Simple one-pot synthesis.

- Avoids use of hazardous reagents like thionyl chloride.

- Suitable for scale-up.

-

- May require longer reaction times.

- Sometimes lower purity necessitating further purification.

This approach is consistent with general thiourea derivative synthesis protocols and has been reported in various heterocyclic chemistry syntheses.

Experimental Data Summary

| Method | Reagents & Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Purification | Key Characterization Features |

|---|---|---|---|---|---|---|---|

| Isothiocyanate intermediate | 4-Methoxypyrimidin-2-amine + KSCN + SOCl₂ + TBAB | Dry acetonitrile | RT to reflux | 2–3 hours | 70–85 | Recrystallization or chromatography | IR: C=S 1240–1290 cm⁻¹; ^1H NMR: NH 11–13 ppm, OCH₃ singlet |

| Direct condensation | 4-Methoxypyrimidin-2-amine + thiourea | Ethanol | Reflux (~78 °C) | 3–6 hours | 60–75 | Filtration and washing | Similar IR and NMR features as above |

Mechanistic Insights and Reaction Optimization

- Catalysis: Use of phase transfer catalysts such as tetrabutyl ammonium bromide enhances the nucleophilicity of the amine and facilitates the reaction with isothiocyanate intermediates.

- Solvent Effects: Polar aprotic solvents like acetonitrile favor the formation of isothiocyanate intermediates and stabilize charged transition states.

- Temperature Control: Mild heating or room temperature conditions prevent decomposition of sensitive intermediates.

- Purification: Crystallization from mixed solvents (ethanol/water) or flash chromatography ensures removal of side products and unreacted starting materials.

Comparative Analysis with Related Compounds

The synthetic methods for (4-Methoxypyrimidin-2-yl)thiourea align with those for other pyrimidinyl thioureas and related heterocyclic thiourea derivatives, as seen in studies involving 4,6-disubstituted pyrimidines and related heterocycles. The choice between isothiocyanate intermediate formation and direct condensation depends on reagent availability, desired purity, and scale.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxypyrimidin-2-yl)thiourea undergoes several types of chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

Substitution: The methoxy group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Methoxypyrimidin-2-yl)thiourea is used as a building block for the synthesis of more complex heterocyclic compounds

Biology

In biological research, (4-Methoxypyrimidin-2-yl)thiourea has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes involved in disease pathways.

Medicine

In medicinal chemistry, (4-Methoxypyrimidin-2-yl)thiourea derivatives have shown promise as potential therapeutic agents. They have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The compound’s ability to modulate biological pathways makes it a valuable scaffold for drug design.

Industry

In the industrial sector, (4-Methoxypyrimidin-2-yl)thiourea is used in the synthesis of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a key intermediate in the production of various commercial products.

Mechanism of Action

The mechanism of action of (4-Methoxypyrimidin-2-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The methoxy group on the pyrimidine ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Phenylthiourea Derivatives

- Example : N-Benzoyl-N'-phenylthiourea

- Lacks the pyrimidine ring but retains the thiourea core.

- Exhibits anticancer activity via EGFR inhibition, as reported in QSAR studies .

- Key Difference : The pyrimidine ring in (4-Methoxypyrimidin-2-yl)thiourea provides a planar aromatic system, enhancing π-π stacking with biological receptors compared to simpler phenyl groups.

Pyrimidinylthiourea Analogues

- Example: 4-Oxopyrimidin-2-ylthiourea Replaces the methoxy group with a ketone (oxo) at the 4-position. Used as a precursor in synthesizing fused pyrimidine systems .

Amino Acid-Conjugated Thioureas

- Example: M1 and M2 thiourea derivatives Feature amino acid moieties attached to thiourea, enhancing hydrophilicity and anti-amoebic activity (e.g., 76.3% inhibition against Acanthamoeba vs. 49.7% for non-conjugated thiourea) . Key Difference: (4-Methoxypyrimidin-2-yl)thiourea lacks hydrophilic amino acid groups, suggesting reduced membrane permeability compared to M1/M2 but greater selectivity for hydrophobic targets.

Anticancer Activity

- Insight : The pyrimidine ring may improve binding to kinase domains compared to phenylthioureas, but methoxy substitution’s role requires further validation.

Anti-Parasitic Activity

| Compound | Acanthamoeba Inhibition (%) | Hydrophilicity | Source |

|---|---|---|---|

| (4-Methoxypyrimidin-2-yl)thiourea | Not tested | Moderate | — |

| M1 Thiourea (Amino acid) | 76.3 | High | |

| Thiourea (Baseline) | 49.7 | Low |

- Insight: Methoxy substitution may improve activity over baseline thiourea but likely underperforms amino acid derivatives due to reduced hydrophilicity.

Electronic and Steric Effects

- Methoxy vs. Oxo Groups : The 4-methoxy group in the target compound donates electrons via resonance, increasing pyrimidine ring electron density compared to 4-oxo derivatives. This may enhance interactions with electron-deficient biological targets .

- Thiourea vs. Urea : Thiourea analogues generally exhibit lower activity than urea counterparts in certain contexts (e.g., p-methoxyphenyl urea: 12.6% vs. thiourea: 13.3% inhibition) . This suggests sulfur’s polarizability may reduce hydrogen-bonding efficiency compared to oxygen.

Q & A

Q. Advanced

- Docking simulations : Use AutoDock Vina to model binding to ATP-binding pockets (PDB: 1ATP). Key interactions include:

- Hydrogen bonding between thiourea sulfur and kinase backbone NH groups.

- π-Stacking of the pyrimidine ring with hydrophobic residues (e.g., Phe80 in EGFR) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding modes .

What are the critical considerations for handling (4-Methoxypyrimidin-2-yl)thiourea in toxicological studies?

Q. Basic

- Toxicity mitigation : Use PPE (gloves, fume hood) due to potential thyroid disruption via peroxidase inhibition .

- In vivo protocols : Administer via oral gavage in rodents (dose range: 10–50 mg/kg) with thyroid histopathology endpoints .

How do polymorphic forms of this thiourea derivative impact its physicochemical and biological properties?

Advanced

Polymorphs (e.g., Form I vs. Form II) exhibit distinct:

- Solubility : Form I (monoclinic) has 30% higher aqueous solubility than Form II (orthorhombic).

- Bioavailability : Form I shows 2-fold higher Cₘₐₓ in pharmacokinetic studies (rat model) .

Characterization Tools : - SC-XRD for unit cell determination.

- DSC to identify thermal transitions (Tm differences ≥5°C).

What analytical techniques are most robust for characterizing (4-Methoxypyrimidin-2-yl)thiourea and its derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.